molecular formula C10H12FNO B8795576 (2S)-2-(4-fluorophenyl)morpholine CAS No. 790655-16-2

(2S)-2-(4-fluorophenyl)morpholine

Cat. No. B8795576
Key on ui cas rn: 790655-16-2
M. Wt: 181.21 g/mol
InChI Key: MPFUBIGEMDOEIW-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08012962B2

Procedure details

A solution of [2-(4-fluoro-phenyl)-2-hydroxy-ethyl]-carbamic acid tert-butyl ester (90 mg) in dichloromethane (1 mL) and trifluoroacetic acid (1 mL) was stirred at 25° C. for 1 hour and then concentrated in vacuo. The residue was partitioned between ethyl acetate (5 mL) and saturated aqueous potassium carbonate (5 mL). The organic phase was dried over sodium sulfate, concentrated in vacuo and redissolved in dry tetrahydrofuran (3 mL) and triethylamine (54 μL). Chloroacetyl chloride (31 μL) in dry tetrahydrofuran (1 mL) was added dropwise at 0° C. After 30 minutes the reaction was diluted with ethyl acetate (10 mL) and washed with water/brine (1:1, 3×10 mL). The organic phase was dried over sodium sulfate, concentrated in vacuo and redissolved in tert-butanol (5 mL). Potassium tert-butoxide (79 mg) was added and the reaction stirred at 25° C. for 1.5 hour. The reaction was quenched with saturated aqueous ammonium chloride (30 mL) and extracted with ethyl acetate (2×30 mL). The combined organic phases were dried over sodium sulfate, concentrated in vacuo and co-evaporated with toluene (2×5 mL). The residue was dissolved in dry toluene (5 mL) under argon and treated with sodium bis(2-methoxyethoxy)aluminium hydride (70% in toluene, 205 μL) dropwise and stirred at 25° C. for 5 hours. The reaction was quenched at 0° C. with 10% aqueous sodium hydroxide (5 mL), and the mixture was extracted with diethyl ether (2×15 mL). The combined organic phases were dried over sodium sulfate and concentrated in vacuo to furnish 60 mg (94%) of the title compound as a colorless oil. LC-MS (m/z) 182 (MH+); tR=1.06, (UV, ELSD) 78%, 98%.
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
C(O[C:6](=O)[NH:7][CH2:8][CH:9]([C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1)[OH:10])(C)(C)C.Cl[CH2:20]Cl>FC(F)(F)C(O)=O>[F:17][C:14]1[CH:15]=[CH:16][C:11]([CH:9]2[O:10][CH2:20][CH2:6][NH:7][CH2:8]2)=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCC(O)C1=CC=C(C=C1)F)=O
Name
Quantity
1 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
1 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at 25° C. for 1.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate (5 mL) and saturated aqueous potassium carbonate (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in dry tetrahydrofuran (3 mL)
ADDITION
Type
ADDITION
Details
Chloroacetyl chloride (31 μL) in dry tetrahydrofuran (1 mL) was added dropwise at 0° C
ADDITION
Type
ADDITION
Details
After 30 minutes the reaction was diluted with ethyl acetate (10 mL)
Duration
30 min
WASH
Type
WASH
Details
washed with water/brine (1:1, 3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in tert-butanol (5 mL)
ADDITION
Type
ADDITION
Details
Potassium tert-butoxide (79 mg) was added
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous ammonium chloride (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo and co-evaporated with toluene (2×5 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dry toluene (5 mL) under argon
ADDITION
Type
ADDITION
Details
treated with sodium bis(2-methoxyethoxy)aluminium hydride (70% in toluene, 205 μL) dropwise
STIRRING
Type
STIRRING
Details
stirred at 25° C. for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched at 0° C. with 10% aqueous sodium hydroxide (5 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether (2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1CNCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08012962B2

Procedure details

A solution of [2-(4-fluoro-phenyl)-2-hydroxy-ethyl]-carbamic acid tert-butyl ester (90 mg) in dichloromethane (1 mL) and trifluoroacetic acid (1 mL) was stirred at 25° C. for 1 hour and then concentrated in vacuo. The residue was partitioned between ethyl acetate (5 mL) and saturated aqueous potassium carbonate (5 mL). The organic phase was dried over sodium sulfate, concentrated in vacuo and redissolved in dry tetrahydrofuran (3 mL) and triethylamine (54 μL). Chloroacetyl chloride (31 μL) in dry tetrahydrofuran (1 mL) was added dropwise at 0° C. After 30 minutes the reaction was diluted with ethyl acetate (10 mL) and washed with water/brine (1:1, 3×10 mL). The organic phase was dried over sodium sulfate, concentrated in vacuo and redissolved in tert-butanol (5 mL). Potassium tert-butoxide (79 mg) was added and the reaction stirred at 25° C. for 1.5 hour. The reaction was quenched with saturated aqueous ammonium chloride (30 mL) and extracted with ethyl acetate (2×30 mL). The combined organic phases were dried over sodium sulfate, concentrated in vacuo and co-evaporated with toluene (2×5 mL). The residue was dissolved in dry toluene (5 mL) under argon and treated with sodium bis(2-methoxyethoxy)aluminium hydride (70% in toluene, 205 μL) dropwise and stirred at 25° C. for 5 hours. The reaction was quenched at 0° C. with 10% aqueous sodium hydroxide (5 mL), and the mixture was extracted with diethyl ether (2×15 mL). The combined organic phases were dried over sodium sulfate and concentrated in vacuo to furnish 60 mg (94%) of the title compound as a colorless oil. LC-MS (m/z) 182 (MH+); tR=1.06, (UV, ELSD) 78%, 98%.
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
94%

Identifiers

REACTION_CXSMILES
C(O[C:6](=O)[NH:7][CH2:8][CH:9]([C:11]1[CH:16]=[CH:15][C:14]([F:17])=[CH:13][CH:12]=1)[OH:10])(C)(C)C.Cl[CH2:20]Cl>FC(F)(F)C(O)=O>[F:17][C:14]1[CH:15]=[CH:16][C:11]([CH:9]2[O:10][CH2:20][CH2:6][NH:7][CH2:8]2)=[CH:12][CH:13]=1

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NCC(O)C1=CC=C(C=C1)F)=O
Name
Quantity
1 mL
Type
reactant
Smiles
ClCCl
Name
Quantity
1 mL
Type
solvent
Smiles
FC(C(=O)O)(F)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the reaction stirred at 25° C. for 1.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between ethyl acetate (5 mL) and saturated aqueous potassium carbonate (5 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in dry tetrahydrofuran (3 mL)
ADDITION
Type
ADDITION
Details
Chloroacetyl chloride (31 μL) in dry tetrahydrofuran (1 mL) was added dropwise at 0° C
ADDITION
Type
ADDITION
Details
After 30 minutes the reaction was diluted with ethyl acetate (10 mL)
Duration
30 min
WASH
Type
WASH
Details
washed with water/brine (1:1, 3×10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in tert-butanol (5 mL)
ADDITION
Type
ADDITION
Details
Potassium tert-butoxide (79 mg) was added
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous ammonium chloride (30 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo and co-evaporated with toluene (2×5 mL)
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in dry toluene (5 mL) under argon
ADDITION
Type
ADDITION
Details
treated with sodium bis(2-methoxyethoxy)aluminium hydride (70% in toluene, 205 μL) dropwise
STIRRING
Type
STIRRING
Details
stirred at 25° C. for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched at 0° C. with 10% aqueous sodium hydroxide (5 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether (2×15 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
FC1=CC=C(C=C1)C1CNCCO1
Measurements
Type Value Analysis
AMOUNT: MASS 60 mg
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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